molecular formula C11H11FN2S B2800115 {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine CAS No. 1153070-05-3

{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine

Cat. No.: B2800115
CAS No.: 1153070-05-3
M. Wt: 222.28
InChI Key: VXNWUYGIEFYQJV-UHFFFAOYSA-N
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Description

{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine has a wide range of scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole core structure and exhibit similar biological activities.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.

Uniqueness: {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine is unique due to the combination of the thiazole ring and the fluorophenyl group, which together enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c1-13-6-10-7-15-11(14-10)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWUYGIEFYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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